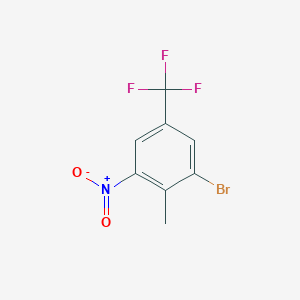

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3NO2. It is a derivative of benzene, characterized by the presence of bromine, methyl, nitro, and trifluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the nitration of 2-methyl-5-(trifluoromethyl)benzene followed by bromination under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: 2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid.

Reduction: 1-amino-2-methyl-3-nitro-5-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene serves as an important building block in the synthesis of more complex organic molecules. It is often utilized in the following ways:

- Synthesis of Pharmaceuticals : The compound is used as an intermediate in the development of pharmaceutical agents due to its ability to modify biological activity through structural changes.

- Material Science : It is employed in synthesizing advanced materials with specific electronic and optical properties.

Biology

In biological research, this compound is investigated for its potential effects on enzyme interactions and inhibition:

- Enzyme Inhibition Studies : Its structural similarity to certain biological molecules allows researchers to study its interactions with enzymes, which could lead to insights into metabolic pathways and potential therapeutic targets.

- Protein-Ligand Interactions : The trifluoromethyl group enhances binding affinity to proteins, making it a useful scaffold for drug design.

Industry

The compound finds applications in various industrial sectors:

- Agrochemicals : It is used in the formulation of pesticides and herbicides due to its effectiveness against specific pests.

- Dyes and Specialty Chemicals : Its unique properties make it suitable for producing dyes with enhanced stability and performance characteristics.

Case Study 1: Synthesis of Pharmaceutical Agents

A study explored the use of this compound as an intermediate for synthesizing novel anti-cancer agents. The compound's reactivity facilitated the introduction of various functional groups that enhanced biological activity against cancer cell lines.

Case Study 2: Enzyme Interaction Studies

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The study highlighted the potential for developing new inhibitors based on its structure, which could lead to advancements in treating metabolic disorders.

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for pharmaceuticals | Enhanced drug efficacy |

| Biology | Enzyme inhibition studies | Insights into metabolic pathways |

| Industry | Production of agrochemicals | Improved pest control |

| Development of specialty dyes | Enhanced stability and performance |

Wirkmechanismus

The compound exerts its effects primarily through its functional groups:

Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

Bromine Atom: Participates in electrophilic aromatic substitution reactions.

Trifluoromethyl Group: Increases the lipophilicity and metabolic stability of the compound, making it useful in drug design.

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-3-methyl-2-nitro-5-(trifluoromethyl)benzene

- 1-Bromo-2-methyl-4-nitro-5-(trifluoromethyl)benzene

- 1-Bromo-2-methyl-3-nitro-4-(trifluoromethyl)benzene

Uniqueness: 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which affects its reactivity and applications. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methyl) groups on the benzene ring creates a compound with distinct chemical properties.

Biologische Aktivität

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula . Its unique structure, featuring a bromine atom, a methyl group, a nitro group, and a trifluoromethyl group, positions it as an interesting subject for biological research. The compound's structural similarities to certain biological molecules suggest potential interactions with enzymes and receptors, making it relevant for drug development and toxicological studies.

The compound is characterized by its electrophilic aromatic substitution capabilities due to the presence of multiple functional groups. This allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry and material science.

Key Structural Features

| Feature | Description |

|---|---|

| Bromine Atom | Enhances electrophilicity and reactivity |

| Methyl Group | Modifies sterics and electronic properties |

| Nitro Group | Potential for biological activity as an electron-withdrawing group |

| Trifluoromethyl Group | Imparts unique electronic properties enhancing reactivity |

Biological Activity

Research indicates that this compound may act as an enzyme inhibitor , modulating various biochemical pathways. Studies have focused on its interactions with specific enzymes, assessing binding affinity and inhibition constants through kinetic assays.

The mechanism of action is likely related to the compound's ability to interact with cellular targets such as enzymes or receptors. The presence of the nitro and trifluoromethyl groups can enhance the compound's reactivity and binding affinity to molecular targets.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study explored the inhibitory effects of this compound on various enzymes, demonstrating significant inhibition in specific biochemical pathways. The results indicated that the compound could serve as a lead in developing new therapeutic agents targeting these enzymes .

- Antimicrobial Activity :

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-5-bromo-3-nitrophenol | Contains hydroxyl group; used in dye synthesis | |

| 4-Bromo-2-methylphenol | Hydroxyl group present; used as antiseptic | |

| 2-Methyl-3-nitrobenzoic acid | Carboxylic acid functionality; used in pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene?

Answer: The compound can be synthesized through sequential functionalization of a benzene ring. A common approach involves:

Trifluoromethylation : Introducing the -CF₃ group via halogen exchange using CuI or Pd catalysis under anhydrous conditions .

Nitration : Controlled nitration at the meta position relative to -CF₃ using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) directed by the electron-withdrawing nitro group to the para position .

Key purity checks include GC (>95% purity) and NMR to confirm substitution patterns .

Q. How can the regioselectivity of electrophilic substitution in this compound be predicted?

Answer: The substituents exert the following directing effects:

- Nitro (-NO₂) : Strongly meta-directing.

- Trifluoromethyl (-CF₃) : Meta-directing due to electron-withdrawing effects.

- Methyl (-CH₃) : Ortho/para-directing but sterically hindered.

Bromination or sulfonation will favor positions ortho to -CH₃ and para to -NO₂/-CF₃. Computational tools (DFT) can model charge distribution to validate predictions .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., splitting from -CF₃ and -NO₂ groups) .

- GC-MS/HPLC : For purity assessment (>95% by GC) and quantification of byproducts .

- X-ray crystallography : Resolves steric clashes between bulky substituents (e.g., -CF₃ vs. -NO₂) .

Advanced Research Questions

Q. How can steric hindrance between substituents impact functionalization reactions?

Answer: The proximity of -CF₃ and -NO₂ groups creates steric congestion, limiting access to the ortho position. Strategies to mitigate this:

- Use bulky bases (e.g., LDA in THF) to deprotonate selectively .

- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for Suzuki or Buchwald-Hartwig reactions .

- Optimize reaction temperature (low temps reduce kinetic competition) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Discrepancies in yields (e.g., 48% in nitration vs. >70% in bromination ) arise from:

- Reagent quality : Trace moisture degrades Grignard reagents.

- Reaction scaling : Heat dissipation issues in large batches.

Resolution involves: - Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and catalysts.

- In-line analytics (FTIR/Raman) : Real-time monitoring of intermediates .

Q. What computational methods are used to study electronic effects in this compound?

Answer:

- Density Functional Theory (DFT) : Calculates charge density to predict reactivity (e.g., Fukui indices for electrophilic attack sites) .

- Molecular Dynamics (MD) : Simulates steric interactions in solution-phase reactions .

- Retrosynthetic AI : Tools like Pistachio or Reaxys propose novel pathways by mining reaction databases .

Q. How does the compound behave under photolytic or thermal conditions?

Answer:

Eigenschaften

IUPAC Name |

1-bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-4-6(9)2-5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPBXYJIVKCICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646805 | |

| Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239079-89-1 | |

| Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.